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Compound of Interest

Compound Name: Dimethylketene

Cat. No.: B1620107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of

dimethylketene ((CH₃)₂C=C=O). It includes key quantitative data, detailed experimental

methodologies for their determination, and visualizations of relevant processes and

relationships to support advanced research and development.

Core Thermochemical Data
The thermochemical properties of dimethylketene are crucial for understanding its reactivity,

stability, and reaction energetics. The following tables summarize the most critical quantitative

data available in the literature.

Table 1: Enthalpy and Gibbs Free Energy of Formation for Dimethylketene
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Parameter Value Units Reference

Enthalpy of

Formation, ΔfH°

(298.15 K)

-88.2 ± 1.2 kJ/mol [1]

Enthalpy of

Formation, ΔfH°(0 K)
-73.3 kJ/mol [1]

Enthalpy of

Formation, ΔfH°

(298.15 K)

(Computational)

-92 kJ/mol [2][3]

Standard Gibbs Free

Energy of Formation,

ΔfG°

-55.81 kJ/mol [4]

Table 2: Gas-Phase Heat Capacity (Cp,gas) of Dimethylketene at Various Temperatures
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Temperature (K) Cp,gas (J/mol·K) Reference

50 37.69 [5]

100 54.03 [5]

150 66.85 [5]

200 77.17 [5]

273.15 90.62 [5]

298.15 95.08 [5]

300 95.41 [5]

400 112.80 [5]

500 128.86 [5]

600 143.11 [5]

700 155.61 [5]

800 166.53 [5]

900 176.04 [5]

1000 184.32 [5]

1500 211.8 [5]

Table 3: Gas-Phase Ion Energetics of Dimethylketene
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Parameter Value Units Method Reference

Ionization Energy

(IE)
≤8.38 eV

Electron

Ionization (EI)
[6]

Ionization Energy

(IE)
8.45 eV

Photoelectron

Spectroscopy

(PE)

[6]

Proton Affinity

(PA)
855 kJ/mol Computational [2][3]

Experimental and Computational Methodologies
The determination of the thermochemical data presented above relies on a combination of

experimental techniques and computational methods.

Experimental Protocols

Reaction Calorimetry: This technique is used to measure the heat released or absorbed

during a chemical reaction.[7] To determine the enthalpy of formation of dimethylketene, a

reaction with a well-known enthalpy change, such as a combustion reaction in a bomb

calorimeter, is typically employed. The procedure involves:

Calibration: The calorimeter's heat capacity is determined by a standard reaction (e.g.,

combustion of benzoic acid) or by electrical heating.[8][9]

Sample Preparation: A precise mass of high-purity dimethylketene is placed in the

calorimeter.

Reaction Initiation: The reaction (e.g., combustion) is initiated, and the temperature

change of the surrounding medium (typically water) is meticulously recorded.[9]

Data Analysis: The heat of reaction is calculated from the temperature change and the

calorimeter's heat capacity. Corrections are applied for the heat of stirring, ignition energy,

and any incomplete combustion to determine the standard enthalpy of formation.[8]
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Mass Spectrometry (MS) Techniques: Mass spectrometry is fundamental for determining

ionization energies and appearance energies of fragment ions, which can be used to derive

bond dissociation energies.[10][11] A common workflow involves Gas Chromatography-

Electron Ionization-Mass Spectrometry (GC-EI-MS).[10][12]

Sample Introduction: A gaseous sample of dimethylketene is introduced into the ion

source of the mass spectrometer, often after separation from impurities using a gas

chromatograph.[10]

Ionization: The molecules are bombarded with a beam of electrons of known energy

(typically 70 eV for standard spectra).[12] To determine the ionization energy, this electron

energy is varied, and the minimum energy required to produce the molecular ion

((CH₃)₂C=C=O)⁺ is measured.[6]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio

(m/z).

Detection: The abundance of each ion is measured, generating a mass spectrum. The

appearance energy of fragment ions can be used in conjunction with known heats of

formation to calculate bond dissociation energies.

Photoelectron Spectroscopy (PE): This high-resolution technique provides a more precise

measurement of ionization energies.[6]

A gaseous sample of dimethylketene is irradiated with monochromatic vacuum ultraviolet

(VUV) radiation.

The radiation causes the ejection of a valence electron.

The kinetic energy of the ejected photoelectrons is measured.

The ionization energy is calculated by subtracting the kinetic energy of the photoelectron

from the energy of the incident photons.

Computational Thermochemistry
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Modern computational chemistry provides a powerful tool for calculating thermochemical

properties, offering a valuable complement to experimental data, especially for reactive or

difficult-to-handle species.[13] High-level ab initio and density functional theory (DFT) methods

are employed to solve the electronic Schrödinger equation, yielding the total electronic energy

of the molecule.[2][3]

Geometry Optimization: The molecular structure of dimethylketene is optimized to find the

lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a

true minimum on the potential energy surface and to compute zero-point vibrational energy

(ZPVE) and thermal corrections.[3]

Energy Calculation: A high-accuracy single-point energy calculation is performed using

methods like Coupled Cluster with single, double, and perturbative triple excitations

(CCSD(T)) or composite methods like G2, G3, or CBS-QB3.[2][3][14]

Enthalpy of Formation Calculation: The enthalpy of formation is typically determined using

atomization or isodesmic reaction schemes, where the calculated reaction enthalpy is

combined with known experimental enthalpies of formation for the other species in the

reaction to derive the enthalpy of formation for the target molecule.[14][15]

Visualizations: Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Figure 1. Experimental Workflow for GC-MS Analysis
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Figure 1. Experimental Workflow for GC-MS Analysis
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Figure 2. Fundamental Thermochemical Relationships
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Figure 2. Fundamental Thermochemical Relationships

Figure 3. Competing Photodissociation Pathways of Dimethylketene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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